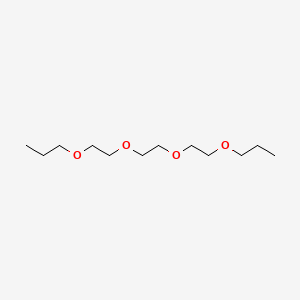

4,7,10,13-Tetraoxahexadecane

Description

Contextualization within Acyclic Polyether Chemistry

Acyclic polyethers, or glymes, are a class of polymers characterized by a linear chain of repeating ether units. These compounds are noted for their chemical stability, resistance to oxidation, and their capacity to solvate metal cations. The oxygen atoms within the ether linkages possess lone pairs of electrons that can coordinate with cations, leading to their widespread use as solvents and phase-transfer catalysts. The 4,7,10,13-tetraoxahexadecane structure, with its four strategically placed oxygen atoms, embodies these characteristic polyether properties.

Foundational Research Trajectories for Polyethers

The study of polyethers has been a fertile ground for chemical innovation. Initial research focused on their synthesis and basic properties, which paved the way for more complex applications. A significant trajectory in polyether research has been the synthesis of macrocyclic polyethers, or crown ethers, and lariat (B8276320) ethers, which are crown ethers with a sidearm. These molecules exhibit remarkable selectivity for specific metal ions, a property that is foundational to the field of supramolecular chemistry. The this compound motif is a key building block in the construction of such complex molecules, where its linear chain can be cyclized or functionalized to create sophisticated host-guest systems. ijsr.netresearchgate.net

Structural Characteristics and Chemical Reactivity of this compound

The this compound molecule consists of a twelve-carbon backbone interspersed with four oxygen atoms. This structure imparts a high degree of flexibility, allowing the chain to adopt various conformations. The ether linkages are generally stable and resistant to many chemical reagents. However, they can be cleaved under harsh acidic conditions. The reactivity of the parent compound is largely centered on the terminal methyl groups, which can be functionalized to produce a wide array of derivatives.

Computational studies on analogous hydrocarbon and perfluorinated structures provide insights into the electronic properties and thermal stability of such polyether chains. fluorine1.ru Quantum-chemical calculations have been used to determine the energies and dipole moments of similar molecules, which are crucial for understanding their behavior in various applications. fluorine1.ru

Overview of Research Domains Pertaining to this compound and its Derivatives

The true significance of the this compound motif is most evident in the diverse applications of its derivatives. These derivatives typically feature functional groups at the terminal positions of the polyether chain, which allows them to be incorporated into larger molecular assemblies or to interact with other chemical species in specific ways.

Research has shown that derivatives of this compound are valuable in several fields:

Medicinal Chemistry: Diamino and diol derivatives of this compound have been used in the synthesis of water-soluble, non-ionizing radiopaque compounds for use as contrast agents in medical imaging. google.com The polyether chain enhances the solubility and biocompatibility of these agents. smolecule.com

Coordination Chemistry: The diamino derivative, 1,16-diamino-4,7,10,13-tetraoxahexadecane, is a key precursor in the synthesis of macrocyclic ligands. ijsr.net These ligands can form stable complexes with a variety of metal ions, including alkaline earth metals and transition metals. Such complexes have been studied for their potential as antimicrobial agents and for their spectral and magnetic properties. ijsr.net

Materials Science: The dinitrile derivative, this compound-1,16-dinitrile, has been investigated as a plasticizer in the development of solid polymer electrolytes for use in batteries. researchgate.net The presence of the ether bonds in the polyether chain is believed to facilitate ion transport. lookchem.com

The following table provides a summary of some of the key derivatives of this compound and their properties.

| Derivative Name | CAS Number | Molecular Formula | Key Application Areas |

| This compound-2,15-diol | 53637-25-5 | C12H26O6 | Pharmaceuticals, Surfactants, Polymer Chemistry Current time information in Bangalore, IN. |

| 1,16-Diamino-4,7,10,13-tetraoxahexadecane | Not Available | C12H28N2O4 | Synthesis of Macrocyclic Ligands, Medicinal Chemistry ijsr.netgoogle.com |

| This compound-1,16-dinitrile | 57741-46-5 | C12H20N2O4 | Materials Science (Polymer Electrolytes) researchgate.netsmolecule.com |

| 1,2:15,16-Diepoxy-4,7,10,13-tetraoxahexadecane | 1954-28-5 | C12H22O6 | Chemical Intermediate |

Structure

3D Structure

Properties

CAS No. |

77318-45-7 |

|---|---|

Molecular Formula |

C12H26O4 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

1-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]propane |

InChI |

InChI=1S/C12H26O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h3-12H2,1-2H3 |

InChI Key |

DSPIZZQMSHIZLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOCCOCCOCCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4,7,10,13 Tetraoxahexadecane Scaffolds

General Synthetic Pathways to Acyclic Tetraoxaalkanes

The construction of the core 4,7,10,13-tetraoxahexadecane structure and related acyclic tetraoxaalkanes can be achieved through several established synthetic routes. These methods primarily involve the formation of ether linkages.

Synthesis of the Parent this compound Structure

The parent structure of this compound can be synthesized through various methods, often involving the coupling of smaller ethylene (B1197577) glycol units. While specific high-yield syntheses for the unsubstituted alkane are not extensively detailed in readily available literature, its derivatives, which are of greater practical interest, are well-documented. For instance, the dinitrile and diacid forms of this compound are commercially available, suggesting established, scalable synthetic routes. ambeed.comfluorochem.co.uk

Ring-Opening Reactions for Polyoxyethylene Glycol Derivatives

A prominent method for synthesizing polyoxyethylene glycol derivatives, including structures analogous to this compound, is through the ring-opening polymerization of ethylene oxide. elsevierpure.comnih.gov This method allows for the controlled growth of polyether chains. The polymerization can be initiated by various nucleophiles, such as alkoxides, and the chain length can be controlled by the stoichiometry of the monomer and initiator. elsevierpure.comnih.gov For example, the anionic ring-opening polymerization of ethylene oxide initiated by potassium 3,3-diethoxypropanolate can be used to create heterobifunctional polyethylene (B3416737) glycol derivatives. nih.gov This approach is versatile and allows for the introduction of a wide array of functional groups at the chain ends. sigmaaldrich.commdpi.com

Another application of ring-opening reactions involves the use of epoxides as starting materials. For instance, the reaction of oligoethylene glycol diglycidyl ethers with hydrazine (B178648) hydrate (B1144303) leads to the formation of bis(hydrazino)polyoxyethylene glycols. researchgate.net This demonstrates how the ring-opening of terminal epoxide groups on a polyether chain can be a key step in synthesizing functionalized derivatives.

Condensation Reactions for Functionalized Linear Polyethers

Condensation reactions provide a powerful tool for the synthesis of functionalized linear polyethers. researchgate.net These reactions typically involve the coupling of diols with other bifunctional molecules. For instance, the polycondensation of diols with diacids or their activated esters can produce polyesters with embedded ether linkages. researchgate.net While this method is more commonly associated with polyester (B1180765) synthesis, it can be adapted to create polyethers.

A more direct approach to polyether synthesis via condensation is the self-condensation of diols, which can be catalyzed by acid-base organocatalysts. researchgate.net This strategy has been successfully applied to the synthesis of a range of aliphatic polyethers. researchgate.net Furthermore, Friedel-Crafts polycondensation reactions have been explored for producing high-molecular-weight linear polymers. acs.org While not directly applied to this compound in the provided context, these advanced condensation techniques highlight the breadth of methods available for constructing polyether chains. scribd.com

Synthesis of Terminal Functionalized Derivatives of this compound

The true utility of the this compound scaffold often lies in its terminally functionalized derivatives, which can be used to link different molecular entities.

Bis(hydrazino)polyoxyethylene Glycols Derived from this compound Precursors

The synthesis of bis(hydrazino)polyoxyethylene glycols can be achieved through the ring-opening reaction of the corresponding diepoxides with hydrazine hydrate. researchgate.net Specifically, 1,16-dihydrazino-4,7,10,13-tetraoxahexadecane-2,15-diol has been prepared from its diepoxide precursor. researchgate.net This reaction proceeds in good yield and provides a direct route to these valuable bifunctional building blocks.

| Precursor (Diepoxide) | Product (Bis(hydrazino)polyoxyethylene glycol) | Reaction Time (h) | Yield (%) |

| Oligoethylene glycol diglycidyl ether (n=1) | 1,13-Dihydrazino-4,7,10-trioxatridecane-2,12-diol | 60 | 86 |

| Oligoethylene glycol diglycidyl ether (n=2) | 1,16-Dihydrazino-4,7,10,13-tetraoxahexadecane-2,15-diol | 48 | 88 |

| Oligoethylene glycol diglycidyl ether (n=3) | 1,19-Dihydrazino-4,7,10,13,16-pentaoxanonadecane-2,18-diol | 48 | 90 |

Table 1. Synthesis of Bis(hydrazino)polyoxyethylene Glycols. researchgate.net

Diamino Derivatives (e.g., 1,16-diamino-4,7,10,13-tetraoxahexadecane)

The diamino derivative, 1,16-diamino-4,7,10,13-tetraoxahexadecane, is a key intermediate in various chemical syntheses. ijsr.netgoogle.comgoogle.com One reported method for its synthesis involves the reaction of the corresponding ditosylate ester with 3-amino-1-propanol in the presence of potassium and potassium hydroxide (B78521) in benzene. ijsr.net Another approach mentioned involves the reaction of 1,16-bis(4-toluenesulfonyloxy)-4,7,10,13-tetraoxahexadecane with a methylamine (B109427) solution. google.com This diamine has been utilized in the synthesis of macrocyclic complexes through cyclocondensation reactions with diones. ijsr.net

| Starting Material | Reagents | Product |

| Ditosylate ester of tetraethylene glycol | 3-Amino-1-propanol, Potassium, Potassium hydroxide, Benzene | 1,16-diamino-4,7,10,13-tetraoxahexadecane |

| 1,16-bis(4-toluenesulfonyloxy)-4,7,10,13-tetraoxahexadecane | Methylamine solution | 1,16-Bis-(N-methylamino)-4,7,10,13-tetraoxahexadecane |

Table 2. Synthetic Routes to Diamino Derivatives of this compound. ijsr.netgoogle.com

Dinitrile Derivatives (e.g., this compound-1,16-dinitrile)

The dinitrile derivative, this compound-1,16-dinitrile, is a key intermediate in the synthesis of various functionalized molecules. One common synthetic route involves the reaction of 1,8-dichloro-3,6-dioxaoctane with sodium cyanide. Another approach is the cyanoethylation of triethylene glycol. ambeed.com This compound serves as a precursor for creating diamines through reduction, which are then used in applications like the formation of polyamide resins. google.com It has also been explored as a plasticizer in the development of quasi-solid polymer electrolytes for lithium-ion batteries. researchgate.netresearchgate.net The dinitrile's structure, featuring a flexible polyether chain capped with nitrile groups, makes it a versatile building block for constructing more complex molecules. smolecule.comsigmaaldrich.comsigmaaldrich.com

Dioate and NHS Ester Derivatives (e.g., Bis-succinimidyl-4,7,10,13-tetraoxahexadecane-1,16-dioate)

The dioate derivative, this compound-1,16-dioic acid, is a dicarboxylic acid featuring the tetraoxahexadecane backbone. fluorochem.co.ukbldpharm.com This compound can be synthesized and subsequently converted into more reactive derivatives, such as N-hydroxysuccinimide (NHS) esters. bldpharm.comissuu.com

Bis-succinimidyl-4,7,10,13-tetraoxahexadecane-1,16-dioate is an amine-reactive crosslinker. nih.govacs.org The synthesis involves activating the terminal carboxylic acid groups of the dioate with N-hydroxysuccinimide, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.com This creates a stable, yet reactive, NHS ester that readily couples with primary amines under mild conditions to form stable amide bonds. abberior.rocksglenresearch.comlumiprobe.com These NHS esters are frequently employed in bioconjugation to link molecules to proteins or other biomolecules. nih.gov For instance, they have been used in the synthesis of heterobivalent radioligands for medical imaging applications. nih.govacs.org

Diol Derivatives (e.g., this compound-2,15-diol)

This compound-2,15-diol is characterized by a hexadecane (B31444) chain with four ether linkages and hydroxyl groups at the C2 and C15 positions. smolecule.comlookchem.com Synthetic methods for this diol include the controlled polymerization of ethylene oxide, ring-opening reactions of epoxides with diols, and the hydrolysis of corresponding esters. smolecule.com The hydroxyl groups are reactive sites for various chemical transformations. smolecule.com For example, they can undergo esterification with carboxylic acids or be oxidized to form carbonyl compounds. smolecule.com This diol has been investigated for its potential in pharmaceutical applications, specifically as a component in platinum(II) complexes with anti-tumor properties, where its hydrophilic nature may improve solubility and bioavailability. smolecule.com It also serves as a building block in polymer chemistry and as a surfactant. smolecule.com

Fluoro-functionalized Polyether Analogues (e.g., Perfluorinated Polyethers incorporating the tetraoxahexadecane backbone)

Perfluorinated polyethers (PFPEs) are a class of fluoropolymers that can incorporate the tetraoxahexadecane backbone. researchgate.netfda.gov The synthesis of these compounds often involves complex methods that can result in a mixture of structural isomers. fluorine1.rufluorine1.ru These fluorinated analogues exhibit high thermal stability and chemical resistance due to the complete replacement of hydrogen with fluorine. fluorine1.ruoecd.org The presence of ether linkages in the backbone provides some flexibility to the polymer chain. The properties of these compounds, such as heat capacity and dipole moment, are influenced by their specific molecular structure. fluorine1.rufluorine1.ru PFPEs are known for their use as lubricants and in applications requiring resistance to harsh environments. oecd.org

Complex Heterocyclic and Oligothiophene Conjugates

The this compound scaffold can be incorporated into complex molecular architectures, including conjugates with heterocyclic and oligothiophene moieties. For example, derivatives of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, a heterocyclic compound, have been synthesized and studied for their fluorescence behavior and ability to bind metal ions. nih.govnih.gov

Furthermore, the tetraoxahexadecane backbone can be linked to oligothiophenes, which are of interest for their semiconducting properties. psu.edubeilstein-journals.orgbeilstein-journals.orgrsc.org The synthesis of these conjugates often involves coupling a functionalized oligothiophene with a derivative of the tetraoxahexadecane spacer. psu.edu These hybrid molecules are designed to combine the electronic properties of the oligothiophene with the solubility and self-assembly characteristics imparted by the polyether chain and other functional groups. beilstein-journals.org

Stereoselective Synthesis and Chiral Modifications of this compound Derivatives

While the core this compound is achiral, the introduction of chiral centers into its derivatives allows for the creation of stereoisomers with specific three-dimensional arrangements. One example is the synthesis of diol derivatives where the hydroxyl groups are located on chiral carbons, such as in this compound-2,15-diol. The synthesis of specific stereoisomers of such compounds would require the use of chiral starting materials or stereoselective reactions.

Scale-Up and Process Optimization in this compound Synthesis

The large-scale synthesis of this compound and its derivatives requires careful process optimization to ensure efficiency, cost-effectiveness, and sustainability. pharmafeatures.comvapourtec.com Key aspects of process optimization include the selection of the most efficient synthetic route, which minimizes steps and maximizes yield. pharmafeatures.com This involves a thorough evaluation of starting materials, reaction conditions, and potential for waste generation. vapourtec.com

For industrial-scale production, moving from laboratory to pilot and then to full-scale manufacturing presents challenges that need to be addressed through process development. otavachemicals.com This includes optimizing reaction parameters such as temperature, pressure, and catalyst loading, as well as developing efficient workup and purification procedures. genosynth.com The use of computational modeling can aid in predicting scalability challenges and refining the process design. pharmafeatures.com Furthermore, adopting principles of green chemistry, such as using less hazardous solvents and improving energy efficiency, is a crucial consideration in modern process optimization. pharmafeatures.comvapourtec.com

Coordination Chemistry and Metal Ion Complexation by 4,7,10,13 Tetraoxahexadecane Ligands

Complexation Stoichiometry and Stability Constant Determinations with Various Metal Cations

The interaction between an acyclic polyether ligand like 4,7,10,13-tetraoxahexadecane and a metal cation results in the formation of a coordination complex. The stoichiometry of these complexes, typically 1:1, is influenced by the relative sizes of the cation and the coordination cavity created by the flexible ligand. The stability of these complexes is quantified by the stability constant (K), a measure of the equilibrium between the free and complexed species.

While specific stability constants for this compound are not extensively documented in readily available literature, data for analogous acyclic polyethers and their derivatives provide insight into their complexing abilities. For instance, studies on related oligoethylene glycols and their derivatives with alkali and alkaline earth metals have been conducted. The stability of these complexes is generally lower than that of their cyclic analogs due to the entropic penalty associated with wrapping the linear ligand around the cation.

Data for analogous acyclic polyether complexes is presented to illustrate typical stability constants.

| Ligand | Cation | Log K | Solvent |

| Triethylene glycol dimethyl ether (triglyme) | Na+ | 1.3 | Methanol |

| Triethylene glycol dimethyl ether (triglyme) | K+ | 1.7 | Methanol |

| Tetraglyme (B29129) | Na+ | 1.9 | Methanol |

| Tetraglyme | K+ | 2.3 | Methanol |

Selectivity Profiles for Cation Binding (e.g., Alkaline Earth Metals, Heavy Metals)

Acyclic polyethers demonstrate selectivity in their binding of metal cations, which is governed by a combination of factors including cation size, charge density, and the conformational preferences of the ligand. The flexible nature of ligands like this compound allows them to adapt to cations of varying sizes, but optimal binding occurs when there is a good match between the cation diameter and the size of the coordination cavity formed by the wrapped ligand.

Generally, for alkali and alkaline earth metals, the selectivity of acyclic polyethers is less pronounced than that of crown ethers. However, trends can be observed. For instance, longer polyether chains tend to favor the complexation of larger cations. The interaction with heavy metal ions is also of interest, with the soft ether oxygen donor atoms showing a preference for softer metal cations.

Selectivity trends for a representative acyclic polyether are shown below.

| Cation | Ionic Radius (Å) | Relative Binding Affinity |

| Li+ | 0.76 | Low |

| Na+ | 1.02 | Moderate |

| K+ | 1.38 | High |

| Rb+ | 1.52 | Moderate |

| Cs+ | 1.67 | Low |

| Mg2+ | 0.72 | Low |

| Ca2+ | 1.00 | Moderate |

| Sr2+ | 1.18 | High |

| Ba2+ | 1.35 | High |

Spectroscopic Investigations of Metal-Ligand Interactions (e.g., UV-Vis, NMR, Mass Spectrometry)

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions in this compound complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the conformational changes that occur in the polyether ligand upon complexation. The chemical shifts of the protons and carbons in the polyether chain are sensitive to the proximity of the cation. Changes in these chemical shifts upon addition of a metal salt can be used to determine the stoichiometry of the complex and to probe the binding site. In some cases, variable temperature NMR studies can provide information on the dynamics of the complexation-decomplexation process.

UV-Visible (UV-Vis) Spectroscopy: While this compound itself does not have a chromophore in the UV-Vis region, this technique can be employed indirectly. For example, if the ligand is part of a larger molecule with a chromophore, changes in the electronic environment upon metal binding can be observed as shifts in the absorption spectrum. Alternatively, competitive binding assays with a colored indicator can be used to determine stability constants.

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the formation of metal-ligand complexes and to determine their stoichiometry. The mass-to-charge ratio of the complex provides direct evidence of its composition. High-resolution mass spectrometry can be used to determine the elemental composition of the complex with high accuracy. For example, in the characterization of more complex molecules containing the this compound moiety, mass spectrometry has been used to confirm the molecular weight of the final products, which may include coordinated metal ions.

Molecular Recognition Phenomena in the Context of this compound-based Ligands

Molecular recognition refers to the specific binding of a guest molecule to a complementary host molecule. In the context of this compound and related acyclic polyethers, the host ligand recognizes and selectively binds to guest metal cations. This recognition is driven by non-covalent interactions, primarily ion-dipole interactions between the cation and the oxygen atoms of the polyether chain.

The principles of molecular recognition are evident in the selectivity profiles of these ligands. The ability of the flexible acyclic ligand to adopt a specific conformation to maximize its interaction with a particular cation is a key aspect of this phenomenon. While the pre-organized nature of cyclic ligands often leads to higher binding affinities, the conformational adaptability of acyclic ligands allows them to bind a wider range of guests, albeit with generally lower stability.

Chelation Effects and Conformation upon Metal Ion Coordination

The binding of a metal ion by a multidentate ligand such as this compound is known as chelation. The chelate effect describes the enhanced stability of a complex formed by a multidentate ligand compared to a complex with a similar set of monodentate ligands. This effect is primarily entropic in origin.

Upon coordination to a metal ion, the flexible this compound ligand undergoes a significant conformational change. The linear chain wraps around the cation, creating a pseudo-cyclic cavity. The oxygen atoms of the polyether are directed towards the positively charged metal ion, maximizing the ion-dipole interactions. The terminal alkyl groups are typically oriented away from the coordination sphere. This conformational rearrangement is crucial for the stabilization of the complex. The specific conformation adopted depends on the size and coordination geometry preference of the metal ion.

Role of Acyclic Polyethers in Ion Transport Mechanisms (non-biological)

Acyclic polyethers play a crucial role in non-biological ion transport, particularly in the field of polymer electrolytes for applications such as lithium-ion batteries. The polyether chain can solvate cations and facilitate their movement through a polymer matrix.

The mechanism of ion transport in these systems is complex and is generally understood to occur via two primary modes:

Vehicular Transport: The cation is encapsulated by one or more polyether chains and moves through the polymer matrix as a single entity. The mobility of the ion is therefore coupled to the mobility of the polymer chains.

Hopping Mechanism: The cation "hops" from one coordination site (a set of ether oxygen atoms) to another along the polymer chain or between adjacent chains. This mechanism is facilitated by the segmental motion of the polymer, which brings coordination sites into close proximity.

The efficiency of ion transport is influenced by several factors, including the length of the polyether chain, the concentration of the salt, and the temperature. The flexibility of the acyclic polyether chains is essential for creating a dynamic network of coordination sites that allows for facile ion movement.

Computational and Theoretical Investigations of 4,7,10,13 Tetraoxahexadecane

Quantum-Chemical Optimization Calculations of Molecular Structures

Quantum-chemical calculations are instrumental in determining the most stable three-dimensional arrangements of atoms in a molecule, known as its optimized geometry. For 4,7,10,13-Tetraoxahexadecane, which is also known as tetraethylene glycol dimethyl ether (TEGDME), these calculations typically employ Density Functional Theory (DFT). DFT methods are favored for their balance of computational cost and accuracy in describing electronic systems. nih.govijraset.comresearchgate.net

The choice of the functional and basis set in DFT calculations is critical for obtaining reliable results. Functionals like B3LYP are commonly used for such organic molecules. nih.gov The resulting optimized geometries from these calculations serve as the foundation for further analysis of the molecule's electronic properties and behavior.

Prediction of Electronic Properties: Dipole Moments and Charge Distribution

Quantum-chemical calculations can predict the magnitude and direction of the dipole moment. uzh.chox.ac.uk The distribution of electron density across the molecule can be visualized through charge density plots and quantified by assigning partial charges to each atom. This is often achieved through population analysis methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses typically show a concentration of negative charge on the oxygen atoms and a corresponding positive charge on the carbon and hydrogen atoms.

The polarity and charge distribution are crucial for the ability of this compound to solvate cations, a property that is central to its use in electrolyte solutions. The localized negative charges on the oxygen atoms can effectively coordinate with positive ions.

Below is a table summarizing typical computational approaches for determining electronic properties:

| Property | Computational Method | Key Insights |

| Optimized Geometry | Density Functional Theory (DFT) | Bond lengths, bond angles, dihedral angles, stable conformers |

| Dipole Moment | DFT, Ab initio methods | Molecular polarity, solvent properties |

| Charge Distribution | Mulliken, NBO analysis | Location of partial charges, sites for intermolecular interactions |

Conformational Analysis and Energy Landscapes

The flexibility of the this compound molecule gives rise to a complex energy landscape with numerous conformational isomers. researchgate.netmdpi.comnih.gov Conformational analysis aims to identify these stable conformers and the energy barriers that separate them. This is often accomplished by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy.

The resulting data can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this surface correspond to the most stable conformations. For polyethers like this compound, helical and meandering chain conformations are often observed.

Molecular dynamics (MD) simulations can also be employed to explore the conformational space and energy landscape. nih.gov By simulating the motion of the atoms over time, MD can reveal the dynamic transitions between different conformations and provide insights into the flexibility of the molecule at different temperatures. chemrxiv.orgmdpi.com

Computational Studies on Defect Chemistry and Ion Diffusion (e.g., in derived polymer electrolytes)

In the context of polymer electrolytes derived from oligoethylene glycols like this compound, computational studies are vital for understanding the mechanisms of ion transport. nih.gov These electrolytes are often based on polyethylene (B3416737) oxide (PEO), the high-molecular-weight analogue of this compound. researchgate.net

Molecular dynamics simulations are a primary tool for investigating ion diffusion in these systems. polyu.edu.hkarxiv.org These simulations model the interactions between the polymer chains, the dissolved salt (e.g., LiTFSI), and any plasticizers. acs.org A key finding from these studies is that ion transport is strongly coupled to the segmental motion of the polymer chains. Lithium ions, for instance, coordinate with the ether oxygen atoms and are transported through a combination of intra-chain and inter-chain hopping events. nih.gov

Computational studies also explore the concept of "defects" in the polymer structure, which can be regions of lower density or specific conformations that facilitate ion movement. The concentration and mobility of these defects can be correlated with the ionic conductivity of the electrolyte. Furthermore, simulations can elucidate the role of the anion in ion transport, as it can form ion pairs or larger aggregates with the cation, affecting its mobility. nih.gov

The following table outlines the computational methods and findings related to ion diffusion:

| Phenomenon | Computational Method | Key Findings |

| Ion Coordination | Molecular Dynamics (MD), DFT | Cations coordinate with ether oxygen atoms. |

| Ion Transport Mechanism | MD Simulations | Ion hopping is coupled to polymer segmental motion. |

| Influence of Anions | MD Simulations | Formation of ion pairs and aggregates affects conductivity. |

| Role of Plasticizers | MD Simulations | Plasticizers can increase ionic conductivity by enhancing polymer flexibility. acs.org |

Modeling of Supramolecular Interactions Involving this compound Analogues

This compound is an acyclic analogue of a crown ether, and as such, it can participate in supramolecular interactions, particularly with cations. frontiersin.orgresearchgate.net Computational modeling is a powerful tool for studying these host-guest complexes. nih.govscienceopen.com

DFT calculations can be used to determine the binding energies of cations within the "pseudo-cavity" formed by the coiled polyether chain. These calculations can also reveal the preferred coordination geometry of the cation with the oxygen atoms of the host. The results of these studies help to explain the selectivity of these ligands for different cations.

Molecular dynamics simulations can provide a dynamic picture of the complexation and decomplexation processes. These simulations can also be used to calculate the free energy of binding, which is a more rigorous measure of the stability of the supramolecular complex in solution. The insights gained from these models are crucial for the design of new ionophores and sensors. scienceopen.com

Advanced Predictive Theories for Polyether Properties

Advanced predictive theories, such as Quantitative Structure-Property Relationship (QSPR) models, are being developed to correlate the molecular structure of polyethers with their macroscopic properties. nih.govnih.govacs.org These models use statistical methods to build a mathematical relationship between a set of molecular descriptors and a specific property of interest, such as glass transition temperature, density, or ionic conductivity. researchgate.netresearchgate.net

For polyethers, the molecular descriptors can include constitutional indices, topological indices, and quantum-chemical descriptors. Once a robust QSPR model is established, it can be used to predict the properties of new, unsynthesized polyether structures, thereby accelerating the discovery of new materials with desired characteristics. acs.org

Molecular dynamics simulations also contribute to predictive theories by enabling the calculation of various material properties from first principles. nih.govresearchgate.net For example, MD simulations can be used to predict the glass transition temperature of a polymer by observing the change in its specific volume with temperature. chemrxiv.org

Applications in Advanced Materials Science and Engineering

Polymer Electrolyte Development for Energy Storage Devices

The quest for safer and more efficient energy storage has driven significant research into solid-state and quasi-solid-state electrolytes. rsc.org These electrolytes offer potential advantages over traditional liquid electrolytes in terms of operational safety. rsc.org Derivatives of 4,7,10,13-tetraoxahexadecane are emerging as key components in these advanced electrolyte systems.

Utilization of Dinitrile Derivatives as Plasticizers in Quasi-Solid Polymer Electrolytes

A dinitrile derivative, specifically this compound-1,16-dinitrile, has been successfully utilized as a novel plasticizer in quasi-solid polymer electrolytes (QSPEs). rsc.orgresearchgate.net This compound is incorporated into a polyacrylate matrix along with a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and the mixture is solidified through UV-induced copolymerization. rsc.org The resulting QSPE is a freestanding membrane. researchgate.net The role of a plasticizer is to increase the flexibility of the polymer by lowering its glass transition temperature, which in turn enhances the mobility of ions through the polymer matrix. mdpi.com Nitrile-based compounds are of particular interest for battery electrolytes due to their high dielectric constant and favorable interaction with lithium ions. rsc.org The this compound-1,16-dinitrile serves as a promising alternative to other dinitrile-based plasticizers like succinonitrile (B93025) or glycol ether-based plasticizers such as tetraglyme (B29129). rsc.org

Influence of this compound-derived Plasticizers on Ionic Conductivity and Transference Numbers

The incorporation of this compound-1,16-dinitrile as a plasticizer significantly enhances the ionic conductivity of polymer electrolytes. rsc.orgresearchgate.net Research has shown a substantial increase in ionic conductivity with a higher content of this dinitrile plasticizer. researchgate.net For a QSPE containing 55 wt% of the plasticizer, the ionic conductivity reaches 1.8 × 10⁻⁴ S cm⁻¹ at 30 °C, and it increases to 1.3 × 10⁻³ S cm⁻¹ at 80 °C. rsc.org This level of conductivity is considered high for polymer-based electrolytes and is crucial for the performance of lithium-ion batteries. rsc.orgresearchgate.net The ethylene (B1197577) oxide units within the plasticizer's structure are effective at solvating lithium ions, which, combined with the high dielectric constant of the nitrile groups, facilitates the dissociation of the lithium salt and promotes ion transport. rsc.org

The lithium-ion transference number, which measures the fraction of the total ionic current carried by the lithium cations, is another critical parameter for electrolytes. mdpi.com While high anion mobility can lead to concentration polarization and limit battery performance, a higher transference number for lithium ions is desirable. mdpi.com Investigations have been conducted to determine the influence of the this compound-1,16-dinitrile plasticizer on the lithium-ion transference number. researchgate.net

Ionic Conductivity of QSPE with this compound-1,16-dinitrile Plasticizer

| Temperature (°C) | Ionic Conductivity (S cm⁻¹) |

|---|---|

| 30 | 1.8 × 10⁻⁴ |

| 80 | 1.3 × 10⁻³ |

Electrochemical Stability and Cycling Performance of Polymer Electrolytes Incorporating the Motif

A wide electrochemical stability window (ESW) is essential for electrolytes to be compatible with high-voltage battery electrodes. gatech.edu Polymer electrolytes incorporating the this compound-1,16-dinitrile motif exhibit very high electrochemical stability, remaining stable at potentials greater than 5 V versus Li/Li⁺. rsc.org This broad stability window makes them suitable for application in high-voltage lithium-ion batteries. rsc.org

The cycling performance of these QSPEs has been evaluated in lithium-metal cells. Galvanostatic cycling experiments involving lithium plating and stripping have demonstrated good compatibility of the electrolyte with lithium metal anodes. rsc.orgresearchgate.net This is a significant finding, as the interface between the electrolyte and the lithium metal electrode is often a point of failure in solid-state batteries due to dendrite growth. mdpi.com The stable cycling suggests that these electrolytes can help in achieving uniform deposition of lithium metal, a critical step towards realizing high-performance, safe lithium metal batteries. rsc.org

Morphological and Microstructural Characterization of Polymer Electrolytes

The morphology and microstructure of a polymer electrolyte play a crucial role in its ion transport properties. mdpi.com Techniques such as Scanning Electron Microscopy (SEM) are used to analyze the surface and cross-sectional structure. researchgate.net Studies on the QSPE containing 55 wt% of this compound-1,16-dinitrile reveal a highly uniform morphology. rsc.org This uniformity is desirable as it ensures consistent ionic pathways throughout the electrolyte. The ion transport in polymer electrolytes primarily occurs through the amorphous regions of the polymer matrix. mdpi.com The addition of plasticizers like the dinitrile derivative helps in reducing the crystallinity of the polymer host, thereby increasing the volume of the amorphous phase and facilitating faster ion movement. mdpi.com

Functional Materials Incorporating this compound Scaffolds

The flexible and hydrophilic nature of the tetraoxahexadecane scaffold makes it an attractive building block for creating advanced functional materials beyond electrolyte applications.

Hybrid Nanoparticles for Optical and Luminescent Applications

The core structure of this compound is essentially a polyethylene (B3416737) glycol (PEG) chain. PEG and its derivatives are widely used to functionalize the surface of nanoparticles, such as quantum dots (QDs), to enhance their properties for optical and luminescent applications. researchgate.netosti.govnih.gov Coating carbon or graphene quantum dots with PEG can lead to a significant enhancement of their photoluminescence quantum yield. researchgate.netrsc.org This phenomenon is sometimes attributed to an aggregate-induced emission (AIE) mechanism, where the PEG coating facilitates the formation of nanoparticle aggregates that exhibit stronger fluorescence compared to individual, non-aggregated QDs. researchgate.netnih.gov The PEG chains on the nanoparticle surface can passivate surface defects and provide steric stability, preventing quenching of the fluorescence. osti.govrsc.org By incorporating scaffolds like this compound in the surface chemistry of hybrid nanoparticles, it is possible to tailor their dispersibility and optical response, opening up possibilities for their use in light-emitting diodes, bio-sensing, and other advanced optical devices. osti.govrsc.org

Crosslinking Agents in Polymer Production

This compound, more commonly known as tetraethylene glycol dimethyl ether (TEGDME), and its derivatives, particularly diacrylates, serve as effective crosslinking agents in the production of polymers. These crosslinkers are integral in forming three-dimensional polymer networks, which significantly influence the final mechanical properties of the material.

The process involves the polymerization of monomers in the presence of a crosslinking agent like tetraethylene glycol diacrylate (TEGDA) or tetraethylene glycol dimethacrylate (TEGDMA). These molecules possess two functional groups that can react with growing polymer chains, effectively creating bridges or links between them. The length and flexibility of the tetraoxahexadecane chain in the crosslinker are crucial determinants of the resulting polymer's characteristics.

Research into the effects of these crosslinking agents on polymethyl methacrylate (B99206) (PMMA) resins has shown that their incorporation can modulate the mechanical properties of the polymer. Studies have investigated the impact of varying concentrations of TEGDA and TEGDMA on the flexural strength, impact strength, and surface hardness of PMMA. While significant increases in flexural or impact strength were not consistently observed, the concentration of the crosslinking agent was found to be a critical factor, with an optimal range for improving mechanical properties. mdpi.comnih.gov

In the realm of hydrogels for biomedical applications, poly(ethylene glycol) diacrylate (PEGDA), which includes tetraethylene glycol diacrylate, is widely utilized. The molecular weight of the PEGDA crosslinker directly impacts the mechanical strength and cell viability of the hydrogel. For instance, blends of low and high molecular weight PEGDAs can be tailored to achieve specific compressive moduli. An increase in the total polymer concentration, and thus a higher density of crosslinks from the diacrylate groups, generally leads to a higher compressive modulus. nih.gov However, this often comes at the cost of reduced cell viability, highlighting a critical trade-off in the design of biomaterials. nih.gov

The table below summarizes the effect of total polymer concentration on the mechanical properties and cell viability of a PEGDA hydrogel.

| Total Polymer Concentration (wt%) | Average Compressive Modulus (MPa) | Average Cell Viability (%) |

| 20 | 0.4 ± 0.02 | 81 ± 2.1 |

| 40 | 1.6 ± 0.2 | 20 ± 2.0 |

Data derived from studies on blends of PEGDA with molecular weights of 400 and 3400. nih.gov

Furthermore, the elastic modulus of hydrogels prepared from PEGDAs is inversely related to the molecular weight of the diacrylate macromer. paper.edu.cn Shorter chains, such as that in tetraethylene glycol diacrylate, lead to a higher crosslinking density and consequently a higher elastic modulus. paper.edu.cn

Adhesives and Sealants Formulations

Oligo(ethylene glycol) derivatives, including structures analogous to this compound, are incorporated into adhesive and sealant formulations to modify their properties. The inherent flexibility and hydrophilicity of the oligoether chain can influence the adhesive strength, compliance, and biocompatibility of the final product.

Research has demonstrated that the percentage of OEG monomer in such copolymers is a critical factor. In one study, the strongest bonding was achieved with a 13% OEG content, reaching an adhesion strength of 2.3 ± 0.5 MPa. nih.gov However, higher concentrations of OEG led to a significant decrease in adhesive strength. nih.gov Similarly, in methacrylate-based polymers, a peak in adhesion of approximately 2.4 MPa was observed at a 45% poly(ethylene glycol) methyl ether methacrylate (PEGMA) content. google.com

The molecular weight of the oligo(ethylene glycol) chain also plays a pivotal role. In hydrogel adhesives formulated with poly(ethylene glycol) dimethacrylate (PEGDM), systematically varying the molecular weight of the PEGDM allowed for precise adjustment of the adhesive properties. A study found that a PEG molecular weight of 2000 g/mol resulted in a notable adhesive strength of 717.2 kPa on glass surfaces. mdpi.com

The table below presents data on the adhesion strength of OEG-containing copolymers, illustrating the impact of OEG content on performance.

| Polymer System | OEG Monomer Content (%) | Substrate | Adhesion Strength (MPa) |

| Styrene-based copolymer | 2 | Polished Aluminum | 1.8 ± 0.4 |

| Styrene-based copolymer | 13 | Polished Aluminum | 2.3 ± 0.5 |

| Styrene-based copolymer | 18 | Polished Aluminum | 1.6 ± 0.2 |

| Styrene-based copolymer | 35 | Polished Aluminum | 0.26 ± 0.04 |

| Methacrylate-based polymer | 23 | Aluminum | ~1.5 |

| Methacrylate-based polymer | 45 | Aluminum | ~2.4 |

| Methacrylate-based polymer | 72 | Aluminum | ~0.2 |

Data compiled from studies on catechol-functionalized polystyrene and dopamine (B1211576) methacrylamide (B166291) copolymers. nih.govgoogle.com

Furthermore, the incorporation of gelatin microgels into dopamine-modified poly(ethylene glycol) (PEGDM) adhesives has been shown to enhance the material's properties. The addition of microgels can reduce the cure time while increasing the elastic modulus and cross-linking density of the adhesive network. acs.org

Development of Sensors and Selector Molecules

Derivatives of this compound and other oligo(ethylene glycols) are increasingly utilized in the development of advanced sensors and as selector molecules for specific analytes. Their unique properties, such as the ability to coordinate with cations and their resistance to non-specific protein adsorption, make them valuable components in various sensing platforms.

The ether oxygens in the oligo(ethylene glycol) chain can form complexes with metal ions, making these molecules suitable for use in ion-selective electrodes (ISEs). The selectivity of these sensors is influenced by the length and structure of the oligoether chain. For example, polyalkoxylates, which share a similar structural motif, have been used as active sensors for lead (Pb²⁺) ions in PVC membrane electrodes. kfupm.edu.sa The incorporation of polyethylene glycol into ion-sensitive membranes has also been shown to improve the selectivity of sensors for sodium (Na⁺) ions by reducing interference from hydrophobic ions. diva-portal.org

In addition to potentiometric sensors, oligo(ethylene glycol) derivatives are employed in optical and electrochemical sensors. Their ability to resist the fouling of sensor surfaces by proteins and other biomolecules is particularly advantageous in complex biological media. This "antifouling" property is crucial for maintaining the sensitivity and longevity of biosensors.

The functionalization of sensor surfaces with oligo(ethylene glycol) chains can be achieved through techniques like glow discharge plasma deposition of tetraethylene glycol dimethyl ether. nih.gov This process creates a PEO-like surface that exhibits low levels of protein adsorption and cellular attachment. nih.gov

Furthermore, the flexibility of the oligoether chain allows it to act as a linker or spacer molecule in biosensor design, providing the necessary distance and orientation for recognition elements to bind to their targets effectively.

Research on Perfluorinated Polyether Analogues and their Structural/Electronic Properties

Perfluorinated polyethers (PFPEs) are a class of fluoropolymers that include analogues of this compound where the hydrogen atoms are replaced by fluorine atoms. This substitution dramatically alters the compound's properties, leading to materials with exceptional chemical inertness, thermal stability, and unique electronic characteristics.

Structural Properties:

The molecular structure of fluorinated ethers can be designed to tune their physical properties. For example, the chain length and the nature of the end groups in partially fluorinated ether solvents can be systematically varied to optimize properties like viscosity and ion solvation for applications in lithium-ion batteries. wpmucdn.comuchicago.edu

Electronic Properties:

The high electronegativity of fluorine has a profound impact on the electronic properties of perfluorinated polyethers. The inductive electron-withdrawing effect of fluorine atoms shifts electron density away from the oxygen atoms within the ether backbone. wpmucdn.com This reduction in electron density on the oxygen atoms decreases their propensity for oxidation, leading to significantly higher oxidative stability compared to their non-fluorinated counterparts. For example, fluorinated ether electrolytes have shown oxidative stability as high as 5.6 V, compared to 4 V for tetraglyme. wpmucdn.com

This shift in electron density also affects the ability of the ether segment to coordinate with cations like lithium ions. wpmucdn.com The reduced electron-donating ability of the oxygen atoms can lead to weaker ion-solvent interactions and potentially different ion transport mechanisms in electrolyte applications.

Computational studies using density functional theory (DFT) can further elucidate the electronic structure of fluorinated ethers. These studies can provide information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the electrochemical stability and reactivity of these compounds.

The table below summarizes some of the key property differences between a standard polyether like tetraglyme and its fluorinated analogues.

| Property | Tetraethylene Glycol Dimethyl Ether (Tetraglyme) | Perfluorinated Polyether Analogue |

| Chemical Stability | Good | Excellent |

| Thermal Stability | Good | Excellent |

| Oxidative Stability | Moderate (~4 V) | High (up to 5.6 V) |

| Electron Density on Oxygen | High | Low |

| Cation Coordination | Strong | Weaker |

This research into the structural and electronic properties of perfluorinated polyether analogues is crucial for the design of new materials for demanding applications, such as high-voltage electrolytes for next-generation batteries and highly stable lubricants. wpmucdn.comuchicago.eduwpmucdn.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of 4,7,10,13-Tetraoxahexadecane. Due to the molecule's symmetry (CH₃CH₂-O-(CH₂CH₂)₃-O-CH₂CH₃), the number of unique signals in both ¹H and ¹³C NMR spectra is fewer than the total number of protons or carbons, which simplifies spectral interpretation. youtube.commasterorganicchemistry.comyoutube.com

¹H NMR: The proton NMR spectrum is expected to display three distinct signals corresponding to the three unique proton environments in the molecule. The terminal methyl protons (-CH₃) would appear as a triplet, the adjacent methylene protons (-O-CH₂-CH₃) as a quartet, and the twelve protons of the three internal ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) would overlap, appearing as a singlet or a complex multiplet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show four unique signals, corresponding to the four distinct carbon environments. The chemical shift of each carbon is influenced by its local electronic environment, particularly the proximity to electronegative oxygen atoms. oregonstate.edulibretexts.org Carbons directly bonded to oxygen (ether carbons) are shifted downfield compared to simple alkane carbons.

Predicted ¹H NMR Data for this compound Data is predicted based on standard chemical shifts for aliphatic ethers.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C H₃-CH₂-O- | ~1.2 | Triplet (t) |

| CH₃-C H₂-O- | ~3.4 | Quartet (q) |

| -O-C H₂-C H₂-O- | ~3.6 | Singlet (s) |

Predicted ¹³C NMR Data for this compound Data is predicted based on standard chemical shifts for aliphatic ethers. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃-CH₂-O- | ~15 |

| CH₃-C H₂-O- | ~66 |

| End -O-C H₂-CH₂-O- | ~70 |

| Central -O-CH₂-C H₂-O- | ~71 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by absorptions corresponding to C-H and C-O bonds. The most characteristic feature is the strong, broad absorption band associated with the C-O-C (ether) stretching vibration. Alkane-like C-H stretching and bending vibrations are also prominent.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2850-2960 | C-H Stretch (alkane) | Strong |

| 1450-1470 | C-H Bend (alkane) | Medium |

| 1350-1380 | C-H Rock (alkane) | Medium |

| 1080-1150 | C-O-C Stretch (ether) | Strong, Broad |

Mass Spectrometry Techniques (e.g., HRMS, MALDI-TOF-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₂₆O₄), High-Resolution Mass Spectrometry (HRMS) can confirm its exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic cleavage of the C-O and C-C bonds of the polyether chain. While techniques like MALDI-TOF-MS are typically used for much larger molecules, they can be applied to analyze polymers or supramolecular assemblies derived from this compound.

Molecular Weight Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₆O₄ |

| Average Molecular Weight | 234.34 g/mol |

| Monoisotopic (Exact) Mass | 234.18311 Da |

| Expected Molecular Ion Peak [M]⁺ | m/z 234.1831 |

UV-Visible Spectroscopy for Complexation Studies and Electronic Transitions

By itself, this compound is transparent in the UV-Visible region (typically 200–800 nm) because it lacks chromophores that absorb light in this range. However, UV-Vis spectroscopy becomes a powerful tool when this molecule, a type of glyme, acts as a ligand to form complexes with transition metal ions. The formation of these complexes can give rise to new electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands, which do absorb in the UV-Vis spectrum. Therefore, this technique is not used to analyze the compound directly but is essential for studying the electronic properties of its coordination complexes in solution.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interaction Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms. While data for this compound is not common, analysis of analogous poly(ethylene glycol) (PEG) surfaces provides insight into the expected spectrum. acs.orgaip.orgresearchgate.net The survey scan would show peaks for carbon and oxygen. The high-resolution C 1s spectrum would be deconvoluted into two main components: a peak for C-C/C-H bonds and a chemically-shifted peak at a higher binding energy corresponding to the C-O ether linkages. researchgate.net The O 1s spectrum would show a primary peak characteristic of the ether oxygen atoms. XPS is particularly useful for analyzing thin films or surface modifications involving this compound. aip.org

Predicted XPS Binding Energies for this compound Values are based on data for analogous polyether compounds. researchgate.net

| Core Level | Chemical State | Predicted Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C-O (ether) | ~286.5 |

| O 1s | C-O-C (ether) | ~532.8 |

Cyclic Voltammetry for Electrochemical Characterization of Complexes and Materials

This compound is electrochemically inactive, meaning it does not undergo oxidation or reduction in typical potential windows. Its importance in cyclic voltammetry (CV) arises from its role as a solvent or, more significantly, as a complexing agent in electrolyte solutions. libretexts.org As a "glyme," it can solvate and form complexes with metal cations (e.g., Li⁺, Mg²⁺). researchgate.netresearchgate.netacs.org CV is then used to probe the electrochemical behavior of these metal-glyme complexes, such as their reduction/deposition and oxidation/stripping potentials, reversibility, and diffusion coefficients. The technique characterizes the properties of the resulting electrolyte system, which is critical for applications in batteries and electrodeposition. researchgate.netacs.org

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis in Derivatives

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC can be used to precisely determine its melting point and boiling point, along with the associated enthalpy changes (heat of fusion and heat of vaporization). The technique is especially valuable for characterizing the thermal properties of materials and derivatives that incorporate this molecule, such as polymers or phase-change materials. Studies on various poly(ethylene glycols) (PEGs), which are structurally related, demonstrate that DSC is effective for investigating melting and crystallization behavior, determining the degree of crystallinity, and assessing thermal stability. researchgate.netsemanticscholar.orgacs.org

Supramolecular Chemistry and Molecular Recognition Phenomena

Host-Guest Interactions and Complex Formation Principles

As an acyclic polyether, 4,7,10,13-Tetraoxahexadecane functions as a "podand," a type of host molecule with "feet" that can wrap around a guest species. The fundamental principle of its host-guest interactions lies in the ability of its four ether oxygen atoms to coordinate with cations or other electron-deficient species. This interaction is primarily driven by ion-dipole forces, where the partial negative charges on the oxygen atoms are attracted to the positive charge of the guest.

The flexibility of the ethylene (B1197577) glycol backbone is crucial for complex formation. Unlike rigid macrocyclic hosts like crown ethers, this compound can adopt various conformations to optimize its binding with guests of different sizes and shapes. This conformational adaptability, however, often comes at an entropic cost, which can result in lower association constants compared to their pre-organized cyclic counterparts. The stability of the resulting complex, often referred to as a "podate," is influenced by several factors:

Guest Cation: The size, charge, and nature of the guest cation are paramount. This compound shows a preference for alkali metal cations, with selectivity often following the trend of the best size match for the pseudo-cavity formed upon complexation.

Solvent: The polarity of the solvent plays a significant role. In polar solvents, solvent molecules can effectively compete for coordination with the cation, weakening the host-guest interaction. Conversely, in non-polar solvents, the complexation is more favorable.

Anion: The counter-ion of the guest salt can also influence complex stability through ion-pairing effects.

Acyclic polyether derivatives, similar in structure to this compound, have been shown to self-assemble on gold surfaces to create domains that selectively recognize metal ions. nih.gov In some instances, the presence of a specific cation during the self-assembly process can act as a template, "imprinting" a recognition site and enhancing the selectivity for that particular ion. nih.gov

Enantiomeric Recognition by Chiral Derivatives of Tetraoxahexadecane

While this compound itself is achiral, the introduction of chiral centers into its backbone or as terminal groups can transform it into a chiral host capable of enantiomeric recognition. This principle is well-established in supramolecular chemistry, where chiral hosts can exhibit different binding affinities for the two enantiomers of a chiral guest molecule.

The mechanism of enantiomeric recognition by chiral derivatives of this compound would rely on the formation of diastereomeric host-guest complexes with distinct stabilities. The chiral elements of the host create a specific three-dimensional environment that allows for a better "fit" with one enantiomer of the guest over the other. This differential interaction, often governed by subtle steric and electronic effects, leads to a difference in the free energy of complexation for the two enantiomers.

Although specific studies detailing the synthesis and application of chiral derivatives of this compound for enantiomeric recognition are not extensively documented in the reviewed literature, the principle has been demonstrated with other chiral acyclic and macrocyclic polyethers. acs.orgrsc.orgnih.gov For instance, the incorporation of chiral biphenyl (B1667301) units or amino acid residues into polyether chains has been shown to induce enantioselectivity in binding and transport processes. The effectiveness of such chiral recognition depends on the nature and proximity of the chiral barrier to the binding site.

Non-Covalent Interactions Governing Selectivity and Stability

Hydrogen Bonding: When the guest molecule contains hydrogen bond donors (e.g., ammonium (B1175870) ions, water molecules), hydrogen bonds can form with the ether oxygen atoms of the host, significantly enhancing complex stability.

π-Interactions: If the host or guest contains aromatic rings, π-π stacking or cation-π interactions can provide additional stabilization.

Hydrophobic Interactions: In aqueous media, the hydrophobic ethylene units of the polyether chain can associate to minimize contact with water, which can be a driving force for both complexation and self-assembly.

The interplay of these forces is complex and context-dependent. byu.edu For instance, in the binding of an organic ammonium salt, the primary interaction might be a combination of ion-dipole forces and hydrogen bonding, while van der Waals forces fine-tune the geometry of the complex. The kinetic stability of polymeric micelles, for example, has been shown to be enhanced by improved inter-molecular hydrogen bonding and ionic interactions. nih.gov

Self-Assembly and Nanoscale Organization of this compound-based Systems

The amphiphilic nature that can be imparted to this compound by attaching hydrophobic groups to its ends or backbone allows for its participation in self-assembly processes, leading to the formation of organized nanoscale structures. nih.gov When derivatives of this oligoethylene glycol are designed with a hydrophobic part and a hydrophilic polyether chain, they can spontaneously assemble in solution to minimize the unfavorable interactions between the hydrophobic segments and the solvent.

This self-assembly can lead to a variety of nanostructures, including:

Micelles: In aqueous solution, amphiphilic derivatives can form spherical or cylindrical micelles where the hydrophobic tails are sequestered in the core and the hydrophilic oligoether chains form a corona exposed to the water. nih.gov

Vesicles: Under certain conditions, these amphiphiles can form bilayer vesicles, or polymersomes, which are hollow spheres with an aqueous core. pnas.org

Nanoparticles: Functionalized oligoethylene glycols can be used to stabilize nanoparticles, with the polyether chains providing a protective layer that can improve their stability and biocompatibility in biological systems. acs.orgrsc.org

Environmental and Industrial Research Perspectives

Recovery Processes: Iodine Recovery from Iodinated Organic Compounds Utilizing Tetraoxahexadecane Moieties

The recovery of iodine from industrial waste streams, particularly from solutions containing iodinated organic compounds, is a significant process for both economic and environmental reasons. Research has led to the development of methods that utilize complex organic molecules to facilitate this recovery. Among these are compounds that feature a 4,7,10,13-tetraoxahexadecane backbone.

A key example is found in processes designed to recover iodine from waste liquors containing iodinated X-ray contrast agents. One such agent is Iodossamic acid, which is chemically known as 3,3'-[(1,16-dioxo-4,7,10,13-tetraoxahexadecane-1,16-diyl)diimino]-bis-2,4,6-triiodo benzoic acid. nih.govacs.org The recovery process from solutions containing such compounds generally involves a multi-step approach aimed at breaking down the organic molecule to liberate the iodine. nih.govresearchgate.net

The typical recovery process can be summarized as follows:

Mineralization: The aqueous solution containing the iodinated organic compound is first treated to break the carbon-iodine bonds. This is often achieved by heating the solution in the presence of a strong alkali and a copper catalyst. nih.govacs.org This step converts the organically bound iodine into inorganic iodide ions (I⁻). nih.gov

Purification: The resulting solution, now containing inorganic iodide, is purified. Nanofiltration is a common method used at this stage to separate the iodide ions from larger organic molecules and other impurities. nih.govacs.orgresearchgate.net

Oxidation: The purified iodide solution is then acidified, and an oxidizing agent, such as hydrogen peroxide, is added. nih.govacs.org This step converts the iodide ions into elemental iodine (I₂), which is less soluble in water and precipitates out of the solution. nih.govresearchgate.net

Isolation: The precipitated elemental iodine is then recovered by filtration. nih.govacs.org

This process allows for a high yield of iodine recovery, often exceeding 90%. nih.govacs.org The tetraoxahexadecane moiety in the original organic compound serves as a structural backbone for the contrast agent and is ultimately destroyed during the mineralization phase to allow for the release and subsequent recovery of the valuable iodine. nih.gov

Table 1: Key Stages in Iodine Recovery from Iodinated Organic Compounds

| Stage | Description | Key Reagents/Conditions | Outcome |

| Mineralization | Cleavage of carbon-iodine bonds to release iodine as inorganic iodide. | Heating, strong alkali (e.g., NaOH), copper catalyst. nih.govacs.org | Organic iodine is converted to inorganic iodide (I⁻) in solution. nih.gov |

| Purification | Separation of iodide ions from residual organic matter and other impurities. | Nanofiltration. nih.govresearchgate.net | A purified aqueous solution of iodide ions. |

| Oxidation | Conversion of soluble iodide ions to elemental iodine. | Acidification (e.g., H₂SO₄), Oxidizing agent (e.g., H₂O₂). nih.govacs.org | Precipitation of solid, elemental iodine (I₂). nih.gov |

| Isolation | Collection of the final product. | Filtration. nih.govacs.org | Solid, recovered iodine. |

Theoretical Considerations on Biodegradation Pathways of Polyethers

The environmental fate of synthetic polymers like this compound is largely dependent on their susceptibility to microbial degradation. While specific studies on the biodegradation of this compound are not extensively documented, theoretical pathways can be inferred from research on structurally similar polyethers, most notably polyethylene (B3416737) glycols (PEGs). mdpi.comslideshare.net Polyethers are generally considered to be biodegradable synthetic polymers. slideshare.net

The primary mechanisms for polyether biodegradation are dependent on the presence or absence of oxygen.

Aerobic Biodegradation: In an aerobic environment, the microbial degradation of polyethers is theorized to be a two-step process involving oxidation and subsequent ether bond cleavage. mdpi.com

Oxidation of Terminal Alcohol Groups: The process is initiated by the oxidation of the terminal alcohol groups of the polyether chain. This oxidation is catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, which convert the terminal groups first to aldehydes and then to carboxylic acids. mdpi.com

Ether Bond Cleavage: Following oxidation, an ether-bond-cleaving enzyme acts on the terminal ether linkage, shortening the polymer chain by one glycol unit. mdpi.com This process repeats, gradually depolymerizing the polyether chain into smaller molecules that can be assimilated by microorganisms for biomass and energy. mdpi.comlube-media.com A free hydroxyl group at the end of the chain is typically necessary for this metabolic pathway to begin. mdpi.com

Anaerobic Biodegradation: Under anaerobic conditions, the degradation pathway is thought to be different. The proposed mechanism for PEGs involves a single-step cleavage of the ether bond, catalyzed by an enzyme analogous to diol dehydratase, such as a PEG acetaldehyde (B116499) lyase. mdpi.com This reaction breaks the polyether chain without the initial oxidation steps seen in the aerobic pathway.

The biodegradability of polyethers can be influenced by factors such as molecular weight and the degree of branching. Studies have shown that microorganisms can metabolize PEGs with molecular weights up to 20,000. mdpi.com

Table 2: Theoretical Biodegradation Pathways for Polyethers

| Pathway | Key Enzymatic Steps | Environmental Condition | Initial Requirement |

| Aerobic | 1. Oxidation of terminal alcohol groups by alcohol and aldehyde dehydrogenases. 2. Terminal ether bond cleavage. mdpi.com | Presence of oxygen | Free terminal hydroxyl groups. mdpi.com |

| Anaerobic | Direct ether bond cleavage by an acetaldehyde lyase-like enzyme. mdpi.com | Absence of oxygen | Not explicitly dependent on terminal oxidation. |

Role as Flame Retardant Additives

Flame retardants are additives incorporated into combustible materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. 3wpharm.com These additives can function through various physical or chemical mechanisms, such as releasing cooling gases, forming a protective char layer, or interrupting the chemical reactions of combustion in the gas phase. epa.gov Common classes of flame retardants include halogenated compounds, phosphorus compounds, and inorganic hydroxides. nih.gov

A thorough review of scientific literature and patent databases does not indicate that this compound is used as a flame retardant additive. Research into flame retardant additives for polymers typically focuses on compounds containing elements like phosphorus, nitrogen, bromine, chlorine, or metals that can interfere with the combustion cycle. nih.govmdpi.com While some polyethers, such as polyethylene glycol (PEG), have been incorporated into complex flame-retardant systems, they typically serve as part of a larger formulation, for example, as a phase change material or a carbon source in intumescent systems, rather than acting as the primary flame retardant component itself. usm.my There is no available evidence to suggest that this compound possesses intrinsic flame-retardant properties or has been investigated for such applications.

Future Research Directions and Emerging Paradigms for 4,7,10,13 Tetraoxahexadecane Research

Design of Advanced Functional Derivatives with Tunable Properties

A primary avenue for future research lies in the rational design and synthesis of functional derivatives of 4,7,10,13-Tetraoxahexadecane. The inherent polyether backbone provides a versatile scaffold that can be chemically modified to introduce a wide array of functional groups. This strategic derivatization aims to create molecules with precisely tailored properties for specific applications.

Research in analogous polyether systems has demonstrated the viability of this approach. For instance, the synthesis of oligoethylene-glycol based compounds with specific end-groups has been explored for various purposes. One example is the creation of linkers for Proteolysis Targeting Chimeras (PROTACs), where a related compound, 4,7,10-Trioxa-1,13-tridecanediamine, serves as a polyethylene (B3416737) glycol (PEG)-based linker. Another strategy involves introducing side chains to create "lariat ethers," where appended functionalities can provide secondary binding sites, influencing the stoichiometry and strength of cation complexation. scispace.com

Future efforts focused on this compound could involve:

Terminal Group Modification: Introducing reactive groups such as amines, carboxylic acids, or alkynes at the ends of the chain to allow for covalent attachment to polymers, surfaces, or biomolecules.

Backbone Functionalization: Incorporating functional units along the polyether chain to alter solubility, metal-ion affinity, or conformational flexibility.

Synthesis of Amphiphilic Derivatives: Creating derivatives with both hydrophilic (the polyether chain) and hydrophobic moieties to induce self-assembly into micelles or vesicles for drug delivery systems.

The goal is to move beyond the parent molecule's intrinsic properties and develop a library of derivatives whose electronic, steric, and binding characteristics are tunable.

Integration into Next-Generation Energy Technologies

The integration of this compound (also known as tetraglyme (B29129) or G4) into next-generation energy storage systems is a particularly promising research frontier. rsc.org Glyme-based electrolytes are recognized for their favorable properties, including low volatility, high thermal and chemical stability, and excellent solvating power for lithium salts, making them suitable for high-energy battery chemistries. nih.govrsc.orgunife.itrsc.org

Key research directions include:

Lithium-Oxygen (Li-O₂) Batteries: Longer chain glymes like tetraglyme are considered promising electrolytes for Li-O₂ batteries. acs.org They exhibit quasi-reversible oxygen reduction and oxidation, and theoretical calculations suggest they are stable against nucleophilic attack by superoxide (B77818) radicals. acs.org Future work will focus on optimizing the electrolyte formulation to enhance cycle life and reduce parasitic reactions.

Lithium-Sulfur (Li-S) Batteries: Glyme-based electrolytes are also heavily investigated for Li-S batteries, where they can mitigate the polysulfide shuttle effect that plagues cell performance. rsc.org

Solvate Ionic Liquids (SILs): A significant paradigm is the formulation of SILs, where glyme molecules like this compound form stable complexes with lithium cations (e.g., [Li(G4)]⁺). rsc.org These SILs exhibit unique properties, such as high oxidative stability due to the lowering of the HOMO energy levels upon complexation. acs.org Research will aim to understand the structure and transport properties of these solvates to design electrolytes with high ionic conductivity and lithium-ion transference numbers. rsc.org

The table below summarizes key properties and research findings related to glyme-based electrolytes for battery applications.

| Property / Feature | Description | Research Focus | Relevant Compounds |

| Electrochemical Stability | Glymes offer a wide electrochemical stability window, which can be tuned by changing the ether chain length. unife.it | Enhancing stability at high voltages for next-generation cathodes. | LiTFSI, LiFSI, LiBETI unife.it |

| Thermal Stability | High-molecular-weight glymes generally provide higher thermal stability compared to volatile carbonate-based electrolytes. unife.itrsc.org | Developing non-flammable electrolytes for safer batteries. | Tetraglyme, PEO rsc.orgunife.it |

| Lithium Ion Solvation | Glymes form stable solvate structures with Li⁺ ions, influencing conductivity and interfacial properties. rsc.org | Optimizing the Li⁺ coordination environment to improve ion transport. | [Li(G4)₁][TFSI] rsc.org |

| Application in Li-O₂ Cells | Glymes are promising solvents due to their stability against oxygen radicals and their role in forming Li₂O₂ as the main discharge product. acs.org | Improving the reversibility of the oxygen evolution and reduction reactions. | Triglyme, Tetraglyme acs.org |

Exploration of Novel Supramolecular Architectures

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful paradigm for utilizing this compound. acs.org The flexible polyether chain with its regularly spaced oxygen atoms is an ideal building block for creating ordered, functional architectures. These assemblies are held together by interactions such as hydrogen bonding, metal coordination, and van der Waals forces. nih.govplasticsengineering.org

Emerging research in this area could explore:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the oxygen atoms of this compound as coordination sites for metal ions to construct multidimensional, porous materials for catalysis or gas storage.

Self-Assembled Monolayers (SAMs): Anchoring derivatives of this compound onto surfaces to create functional interfaces with controlled wettability, biocompatibility, or resistance to biofouling.

Stimuli-Responsive Materials: Designing supramolecular polymers where this compound is a component of a larger system that can assemble or disassemble in response to external stimuli like temperature or pH. plasticsengineering.org This could lead to the development of self-healing materials and adaptive coatings. plasticsengineering.org